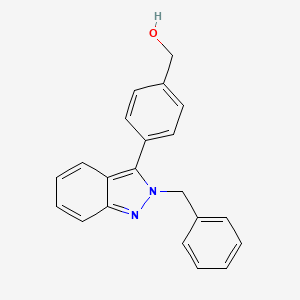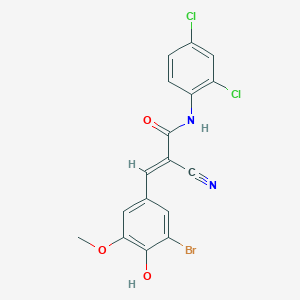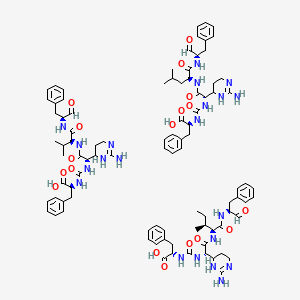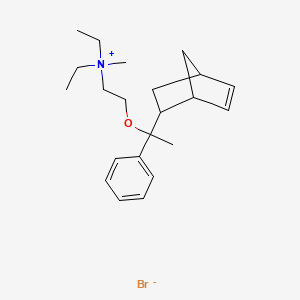
Ciclonium bromide
Descripción general
Descripción
Ciclonium bromide is a chemical compound known for its antimuscarinic properties. It is primarily used as an antispasmodic agent, which means it helps to relax smooth muscles. This compound is particularly effective in treating gastrointestinal and urinary tract disorders by alleviating muscle spasms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ciclonium bromide involves the reaction of a bicycloheptene derivative with a phenylethoxyethylamine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The final product is obtained through a series of purification steps, including crystallization and filtration .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions: Ciclonium bromide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Ciclonium bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Employed in cell culture studies to investigate the effects of antimuscarinic agents on cellular processes.
Medicine: Utilized in pharmacological studies to develop new antispasmodic drugs and understand their mechanisms of action.
Industry: Applied in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
Ciclonium bromide exerts its effects by blocking muscarinic receptors, which are a type of acetylcholine receptor found in smooth muscles. By inhibiting these receptors, this compound prevents the action of acetylcholine, a neurotransmitter that causes muscle contractions. This leads to the relaxation of smooth muscles and alleviation of spasms .
Comparación Con Compuestos Similares
Clidinium: Another antimuscarinic agent used to treat gastrointestinal disorders.
Hyoscyamine: Used to relieve muscle spasms in the gastrointestinal tract.
Dicyclomine: Commonly used to treat irritable bowel syndrome.
Comparison: Ciclonium bromide is unique in its structure and specific binding affinity to muscarinic receptors, which makes it particularly effective in treating certain types of muscle spasms. Compared to clidinium and hyoscyamine, this compound has a different chemical structure that may result in varying pharmacokinetics and dynamics. Dicyclomine, while similar in function, has a different mechanism of action and side effect profile .
Propiedades
Número CAS |
29546-59-6 |
|---|---|
Fórmula molecular |
C22H34BrNO |
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
2-[1-(2-bicyclo[2.2.1]hept-5-enyl)-1-phenylethoxy]ethyl-diethyl-methylazanium;bromide |
InChI |
InChI=1S/C22H34NO.BrH/c1-5-23(4,6-2)14-15-24-22(3,20-10-8-7-9-11-20)21-17-18-12-13-19(21)16-18;/h7-13,18-19,21H,5-6,14-17H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
BOCNKEKVCTZYIX-UHFFFAOYSA-M |
SMILES |
CC[N+](C)(CC)CCOC(C)(C1CC2CC1C=C2)C3=CC=CC=C3.[Br-] |
SMILES canónico |
CC[N+](C)(CC)CCOC(C)(C1CC2CC1C=C2)C3=CC=CC=C3.[Br-] |
Apariencia |
Solid powder |
| 29546-59-6 | |
Pictogramas |
Acute Toxic; Irritant |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Ciclonium bromide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



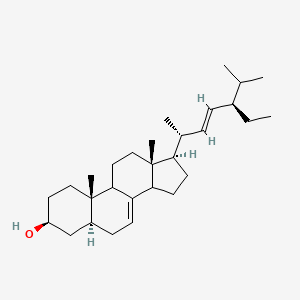
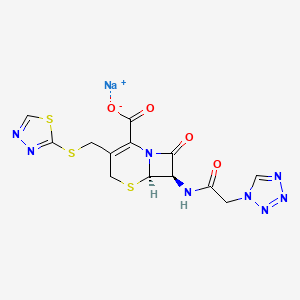
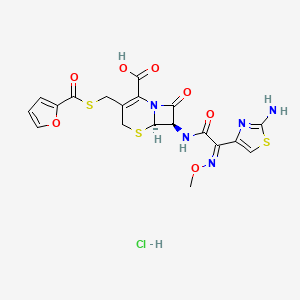
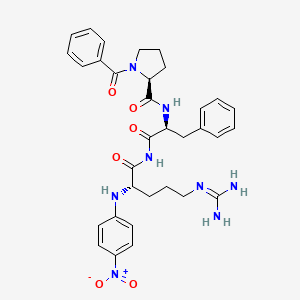
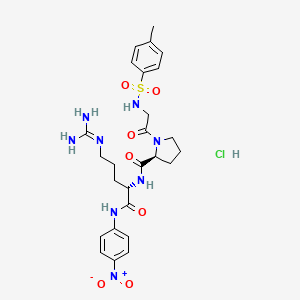


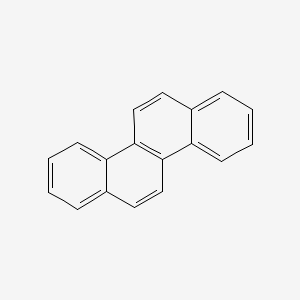
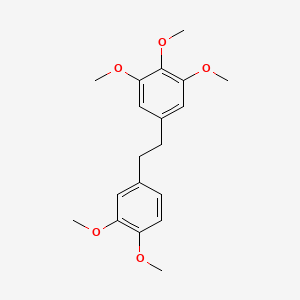
![Phenol, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethoxy-](/img/structure/B1668921.png)
